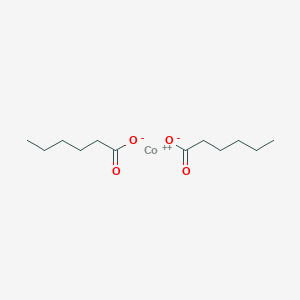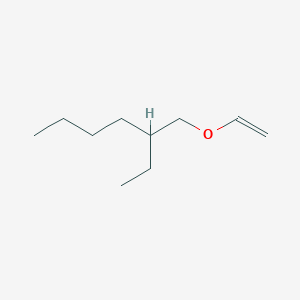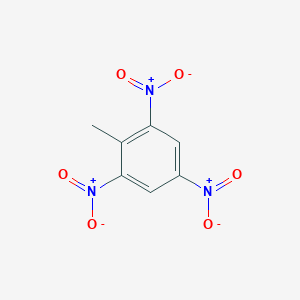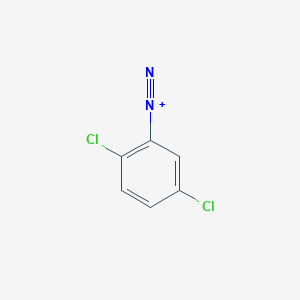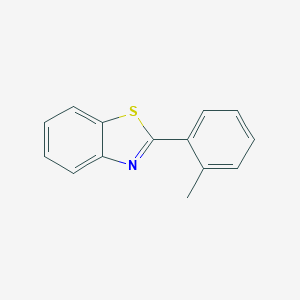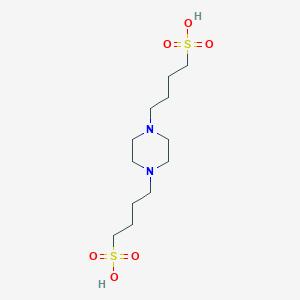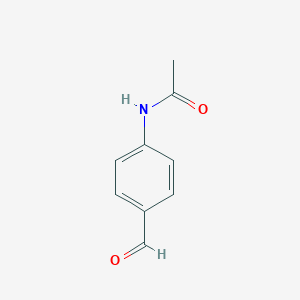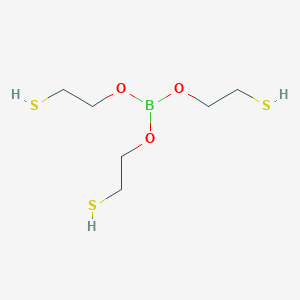
Tri(2-mercaptoethyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(2-mercaptoethyl) borate (TMB) is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields. TMB is a versatile molecule that can be easily synthesized and modified to suit different research needs. In
Applications De Recherche Scientifique
Tri(2-mercaptoethyl) borate has a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the detection of heavy metals in water, and as a stabilizer for polymers. In recent years, Tri(2-mercaptoethyl) borate has gained attention for its potential use in biomedical research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of Tri(2-mercaptoethyl) borate is not fully understood. However, it is believed that Tri(2-mercaptoethyl) borate exerts its biological effects by interacting with sulfhydryl groups in proteins. This interaction can lead to changes in protein conformation and activity, ultimately resulting in the observed biological effects.
Effets Biochimiques Et Physiologiques
Tri(2-mercaptoethyl) borate has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tri(2-mercaptoethyl) borate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, Tri(2-mercaptoethyl) borate has been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tri(2-mercaptoethyl) borate is its ease of synthesis and modification. Tri(2-mercaptoethyl) borate can be easily synthesized using inexpensive starting materials and can be modified to suit different research needs. Additionally, Tri(2-mercaptoethyl) borate is highly soluble in water and other polar solvents, making it easy to work with in the lab. However, one limitation of Tri(2-mercaptoethyl) borate is its potential toxicity. While Tri(2-mercaptoethyl) borate has been shown to be relatively non-toxic in vitro, more studies are needed to fully understand its toxicity in vivo.
Orientations Futures
There are many potential future directions for Tri(2-mercaptoethyl) borate research. One area of interest is the development of Tri(2-mercaptoethyl) borate-based drugs for the treatment of inflammatory and cancerous diseases. Additionally, Tri(2-mercaptoethyl) borate could be used as a tool for studying protein structure and function. Finally, Tri(2-mercaptoethyl) borate could be modified to target specific proteins or cellular pathways, allowing for more targeted and effective therapies.
Conclusion:
In conclusion, Tri(2-mercaptoethyl) borate is a versatile molecule with a wide range of potential applications in scientific research. Its ease of synthesis and modification, along with its anti-inflammatory and anti-cancer properties, make it a promising candidate for drug development. While more research is needed to fully understand its mechanism of action and toxicity, Tri(2-mercaptoethyl) borate is a promising molecule with many potential future directions.
Méthodes De Synthèse
Tri(2-mercaptoethyl) borate can be synthesized using a simple one-step reaction between boric acid and 2-mercaptoethanol. The reaction takes place in an aqueous medium and is catalyzed by a base such as sodium hydroxide. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
Propriétés
Numéro CAS |
15582-80-6 |
|---|---|
Nom du produit |
Tri(2-mercaptoethyl) borate |
Formule moléculaire |
C6H15BO3S3 |
Poids moléculaire |
242.2 g/mol |
Nom IUPAC |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
Clé InChI |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
SMILES canonique |
B(OCCS)(OCCS)OCCS |
Autres numéros CAS |
15582-80-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



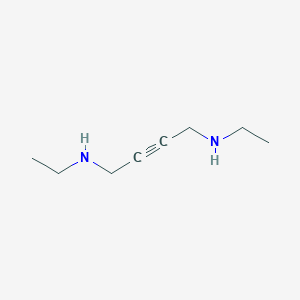
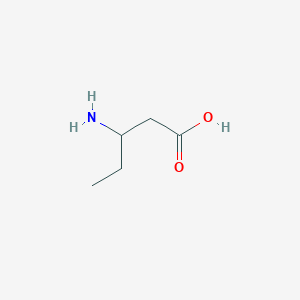
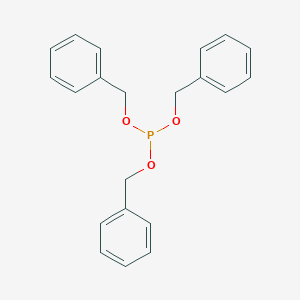
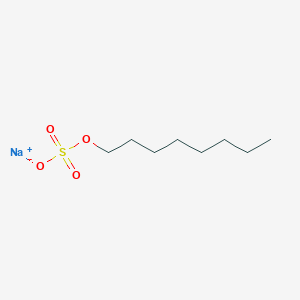
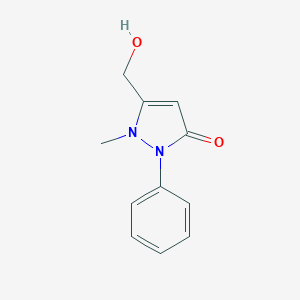
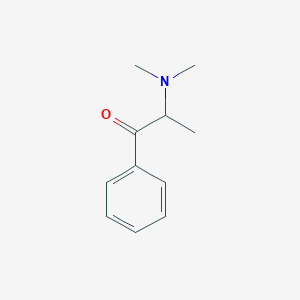
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
